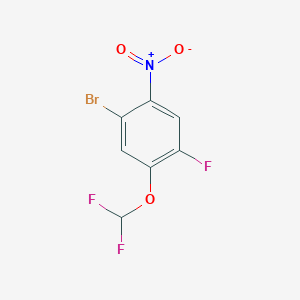

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-5-(difluoromethoxy)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)4(9)2-5(3)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYKUAVNGOZKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene typically follows a sequence of:

- Selective halogenation (bromination and fluorination) on a suitably substituted benzene precursor.

- Introduction of the difluoromethoxy group via nucleophilic substitution or fluorination of methoxy precursors.

- Nitration to introduce the nitro group at the desired position.

This approach ensures the correct regiochemistry and functional group compatibility.

Preparation of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced by selective fluorination of methoxy or chlorodifluoromethoxy precursors using hydrogen fluoride (HF) in the presence of perfluoroalkyl sulfonyl fluoride catalysts. This method offers good selectivity and yields while minimizing toxic byproducts.

Nitration

Nitration is conducted using mixed acid (nitric acid and sulfuric acid) under controlled temperature to selectively introduce the nitro group at the 2-position.

- The molar ratio of substrate to nitric acid is maintained around 1:1.04–1:1.10 to minimize excess acid and improve environmental friendliness.

- Sulfuric acid can be recovered and reused after concentration.

- The reaction is typically performed at low temperatures to avoid side reactions.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Selective fluorination | Trichloromethoxybenzene | HF, perfluoroalkyl sulfonyl fluoride catalyst, 100–110 °C, 2.5–2.8 MPa, 4h | Chlorodifluoromethoxybenzene intermediate | ~75 | Catalyst loading ~0.5%, HF recycled |

| 2 | Bromination | Difluoromethoxy-substituted benzene | Bromine, Lewis acid catalyst, controlled temp | Bromodifluoromethoxybenzene | Variable | Control to avoid polybromination |

| 3 | Fluorination | Bromodifluoromethoxybenzene | Electrophilic fluorinating agent (e.g., Selectfluor) | Fluorinated bromodifluoromethoxybenzene | Variable | Position-selective fluorination |

| 4 | Nitration | Fluorinated bromodifluoromethoxybenzene | Mixed acid (HNO3/H2SO4), low temp | This compound | High | Molar ratio substrate:HNO3 ~1:1.05, acid recycling |

Analytical Techniques for Monitoring

- Gas Chromatography (GC) is used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy characterizes substitution patterns.

- Mass spectrometry confirms molecular weight and structure.

- Infrared (IR) spectroscopy identifies functional groups.

Research Findings and Considerations

- The use of perfluoroalkyl sulfonyl fluoride catalysts in fluorination significantly improves selectivity and reduces toxicity compared to traditional fluorinating agents.

- Multi-step synthesis requires careful purification at each stage to prevent carryover of impurities.

- Environmental and safety considerations include recycling HF and sulfuric acid, minimizing hazardous reagents, and controlling reaction conditions to avoid side reactions.

- Industrial scale-up benefits from catalytic methods such as palladium-catalyzed direct arylation to improve yield and selectivity in halogenation steps.

Chemical Reactions Analysis

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, this compound is highly reactive in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups at the aromatic ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene is utilized as a building block in the synthesis of pharmaceuticals. Its structural features enable it to interact with biological targets, making it valuable for:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes, which is crucial for developing drugs targeting diseases such as cancer and inflammation. The bromine and nitro groups facilitate strong interactions with enzyme active sites.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, positioning it as a candidate for further drug development against bacterial infections.

2. Agrochemicals

The compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating compounds that can enhance crop protection.

3. Material Science

In material science, this compound is used to synthesize advanced materials such as polymers and coatings. Its unique electronic properties allow for the development of materials with tailored characteristics for specific applications.

The biological activity of this compound is primarily driven by the interactions of its functional groups with various biological molecules:

- Enzyme Interaction : The compound may modulate enzyme activity through strong bonding with target sites.

- Redox Reactions : The nitro group can participate in redox reactions, potentially generating reactive oxygen species that induce oxidative stress in cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study on Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and nitro groups may enhance this activity through synergistic effects when combined with other chemotherapeutic agents.

Research on Antimicrobial Properties : Studies have shown promising results regarding the antimicrobial efficacy of this compound, suggesting further exploration could lead to new therapeutic agents.

Mechanism of Action

The mechanism by which 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene exerts its effects is primarily through its reactivity with nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares key parameters of structurally related compounds:

Key Observations:

- Molecular Weight: The target compound (estimated ~280–300 g/mol) would have a higher molecular weight than most analogues due to the difluoromethoxy group.

- Boiling Points: Bromine and nitro groups generally elevate boiling points (e.g., 1-Bromo-2-nitrobenzene: 261°C ). Difluoromethoxy may reduce boiling points compared to methoxy analogues due to weaker intermolecular forces.

- Hazards: Brominated nitrobenzenes commonly exhibit toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation) .

Biological Activity

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene is a complex aromatic compound characterized by multiple halogen substituents and a nitro group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3BrF3N2O2

- Molecular Weight : 286 g/mol

- Structure : The compound features a benzene ring substituted with bromine, fluorine, a difluoromethoxy group, and a nitro group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit significant antimicrobial properties, potentially applicable in treating infections.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against bacterial and fungal strains. |

| Anticancer | Investigated for cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Possible inhibition of kinases and other metabolic enzymes. |

Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally similar compounds indicated that halogenated nitrobenzenes can exhibit significant antibacterial activity. For instance, derivatives with bromine and fluorine substituents showed enhanced efficacy against Gram-positive bacteria due to their lipophilicity and ability to penetrate bacterial membranes.

Anticancer Research

Research focusing on pyrazole derivatives, which share structural similarities with this compound, demonstrated promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The study indicated that compounds with bromine substituents exhibited higher cytotoxicity when combined with conventional chemotherapy agents like doxorubicin .

Enzyme Inhibition Studies

In high-throughput screening assays, compounds similar to this compound were evaluated for their inhibitory effects on various kinases. Notably, one compound demonstrated IC50 values in the nanomolar range against SIK1, SIK2, and SIK3 kinases, indicating strong potential as a therapeutic agent in kinase-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.